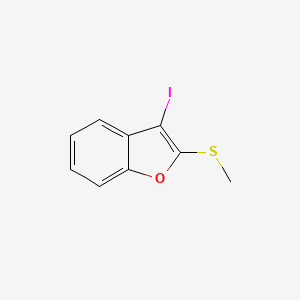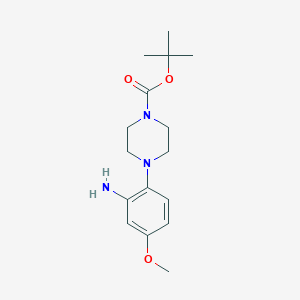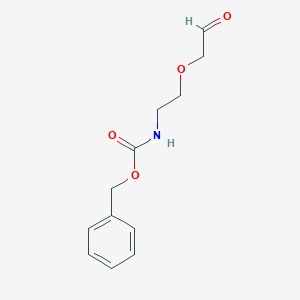![molecular formula C15H18N4O4 B13996024 N~2~-[2-(3,4-Dimethoxyphenyl)ethyl]-5-nitropyridine-2,3-diamine CAS No. 2853-44-3](/img/structure/B13996024.png)
N~2~-[2-(3,4-Dimethoxyphenyl)ethyl]-5-nitropyridine-2,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-[2-(3,4-Dimethoxyphenyl)ethyl]-5-nitropyridine-2,3-diamine is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a nitro group and a diamine group, along with a 3,4-dimethoxyphenylethyl side chain. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-[2-(3,4-Dimethoxyphenyl)ethyl]-5-nitropyridine-2,3-diamine typically involves multiple steps, starting with the preparation of the 3,4-dimethoxyphenylethylamine precursor. This precursor can be synthesized through the reduction of 3,4-dimethoxyphenylacetonitrile using sodium borohydride in tetrahydrofuran (THF) at low temperatures . The resulting amine is then reacted with 5-nitropyridine-2,3-diamine under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N~2~-[2-(3,4-Dimethoxyphenyl)ethyl]-5-nitropyridine-2,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of diamine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as hydrogen gas (H~2~) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro and quinone derivatives.
Reduction: Diamine derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
N~2~-[2-(3,4-Dimethoxyphenyl)ethyl]-5-nitropyridine-2,3-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N2-[2-(3,4-Dimethoxyphenyl)ethyl]-5-nitropyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. The compound has been shown to protect against oxidative stress-induced cell death by reducing reactive oxygen species (ROS) levels. It also exhibits anti-inflammatory effects by modulating inflammatory pathways and improving vascular function.
Comparación Con Compuestos Similares
N~2~-[2-(3,4-Dimethoxyphenyl)ethyl]-5-nitropyridine-2,3-diamine can be compared with similar compounds such as:
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: This compound shares the 3,4-dimethoxyphenylethyl side chain but differs in its core structure.
N-(2-(3,4-Dimethoxyphenyl)ethyl)-3-phenylacrylamide: Another similar compound with a different functional group attached to the phenylethyl side chain.
The uniqueness of N2-[2-(3,4-Dimethoxyphenyl)ethyl]-5-nitropyridine-2,3-diamine lies in its combination of the nitropyridine and diamine functionalities, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
2853-44-3 |
|---|---|
Fórmula molecular |
C15H18N4O4 |
Peso molecular |
318.33 g/mol |
Nombre IUPAC |
2-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitropyridine-2,3-diamine |
InChI |
InChI=1S/C15H18N4O4/c1-22-13-4-3-10(7-14(13)23-2)5-6-17-15-12(16)8-11(9-18-15)19(20)21/h3-4,7-9H,5-6,16H2,1-2H3,(H,17,18) |
Clave InChI |
BGLNCUDXVYXXOG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CCNC2=C(C=C(C=N2)[N+](=O)[O-])N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-4-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride; ethanesulfonic acid](/img/structure/B13995944.png)
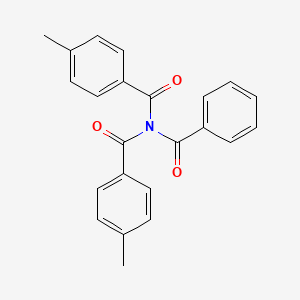
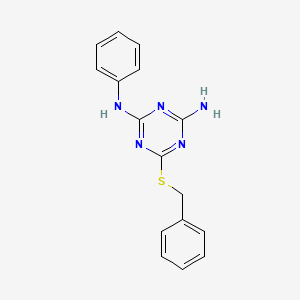


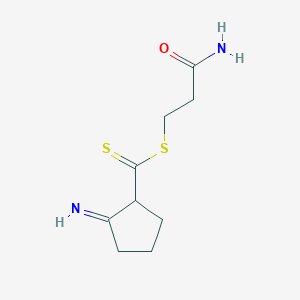


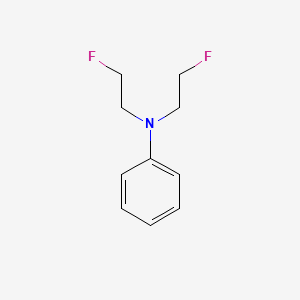
![N-[2-(4-Fluorophenyl)-1,1-dimethylethyl]acetamide](/img/structure/B13995997.png)
![4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide](/img/structure/B13996007.png)
